molecular formula C19H13N3O4S B3457120 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide

Cat. No.: B3457120
M. Wt: 379.4 g/mol
InChI Key: FSIBBCFUQXIBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide, also known as BNIPMF, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest to researchers due to its unique properties, which make it a useful tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide is not yet fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding may alter the activity of these proteins, leading to changes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of protein-protein interactions. These effects have been studied in a variety of biological systems, including cells and animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide in lab experiments is its ability to selectively bind to certain proteins, allowing researchers to study these proteins in greater detail. However, one limitation of using this compound is its complex synthesis process, which can make it difficult and time-consuming to obtain the compound in large quantities.

Future Directions

There are a number of potential future directions for research involving N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for use in scientific research. Additionally, researchers may continue to investigate the biochemical and physiological effects of this compound, with the goal of better understanding its mechanism of action and potential applications in various fields of study.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide has been used extensively in scientific research as a tool for investigating various biological processes. One area of research in which this compound has been particularly useful is in the study of protein-protein interactions. This compound has been shown to bind selectively to certain proteins, allowing researchers to study the interactions between these proteins in greater detail.

Properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-11-6-7-12(19-21-13-4-2-3-5-16(13)27-19)10-14(11)20-18(23)15-8-9-17(26-15)22(24)25/h2-10H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBBCFUQXIBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
Reactant of Route 4
Reactant of Route 4
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.